![molecular formula C17H24N4O6 B2754493 ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021217-16-2](/img/structure/B2754493.png)
ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate
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Overview
Description
The compound is a derivative of pyrimidine, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives has been used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various functional groups attached to it, including an ethyl ester group, a carboxamide group, and a methoxypropyl group .Scientific Research Applications
Antitumor Activity
The thiazolo [3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound, including 2-substituted ones, as promising scaffolds for designing new anticancer drugs . The structural similarity of the thiazolo [3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets. The active methylene group in 5H-thiazolo [3,2-a]pyrimidin-3(2H)-one derivatives provides a functionalization center for optimizing ligand interactions .
Antibacterial Properties
Studies have highlighted the antibacterial potential of 2-substituted thiazolo [3,2-a]pyrimidine derivatives. These compounds exhibit activity against bacterial pathogens, making them interesting candidates for further investigation in antimicrobial drug development .
Anti-Inflammatory Effects
Thiazolo [3,2-a]pyrimidine derivatives have also shown anti-inflammatory properties. For instance, the synthesis of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters led to compounds evaluated for their anti-inflammatory activity .
Modification for Target Binding
The thiazolo [3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites. This adaptability is crucial for optimizing interactions between ligands and biological targets. Researchers have explored various substitutions to enhance binding specificity and affinity .
Crystal Structures
Crystallographic studies have revealed the structures of 2-(arylmethylidene) [1,3]thiazolo [3,2-a]pyrimidines. These insights contribute to our understanding of their chemical properties and biological activities .
Other Potential Applications
While the above fields represent key areas of research, the versatility of thiazolo [3,2-a]pyrimidine derivatives suggests additional applications. Further investigations may explore their potential in drug discovery, enzyme inhibition, and other therapeutic contexts.
Mechanism of Action
Future Directions
Research on pyrimidine derivatives is ongoing, and there is potential for the development of new compounds with enhanced activities. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
ethyl 2-[[7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c1-5-27-13(22)10-18-14(23)12-9-11-15(21(12)7-6-8-26-4)19(2)17(25)20(3)16(11)24/h9H,5-8,10H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKBBAOZGIYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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